2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Overview
Description
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Similar compounds with an indole nucleus have been found to interact with their targets, causing a variety of changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 1802 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the oxidative state within cells, thereby influencing cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Additionally, it affects gene expression by upregulating antioxidant genes, which helps in protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of pro-inflammatory enzymes like COX-2, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of antioxidant pathways and continuous suppression of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it exhibits beneficial effects such as enhanced antioxidant capacity and reduced inflammation. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Additionally, it binds to serum albumin in the bloodstream, facilitating its distribution to various tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization.
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-4-5-10(21-3)9(6-8)14(2)12(19)16(7-11(17)18)13(20)15-14/h4-6H,7H2,1-3H3,(H,15,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUHMMWYRHYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(C(=O)N(C(=O)N2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.